diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Formation of the Thiophene Core: : This can be achieved through the reaction of 3-methylthiophene with appropriate reagents to introduce the carboxylate groups.
Introduction of the Chromene Moiety: : The chromene group can be introduced through a series of reactions involving the condensation of appropriate precursors.
Amidation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: : It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate stands out due to its unique structure and potential applications. Similar compounds may include other thiophene derivatives or chromene-based compounds, each with their own distinct properties and uses.
List of Similar Compounds
Thiophene-2-carboxylate derivatives
Chromene-2-carboxamide derivatives
Other sulfur-containing heterocyclic compounds
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKEPGZHPDFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.